![molecular formula C21H22N2O B11073580 3-Penten-2-one, 4-[(1,6-dimethyl-2-phenyl-1H-indol-5-yl)amino]-](/img/structure/B11073580.png)
3-Penten-2-one, 4-[(1,6-dimethyl-2-phenyl-1H-indol-5-yl)amino]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-4-[(1,6-DIMETHYL-2-PHENYL-1H-INDOL-5-YL)AMINO]-3-PENTEN-2-ONE is a synthetic organic compound characterized by its unique structure, which includes an indole moiety and a conjugated enone system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-4-[(1,6-DIMETHYL-2-PHENYL-1H-INDOL-5-YL)AMINO]-3-PENTEN-2-ONE typically involves the following steps:
Formation of the Indole Moiety: The indole ring can be synthesized through the Fischer indole synthesis, where phenylhydrazine reacts with a ketone under acidic conditions.
Amination: The indole derivative is then subjected to amination using appropriate amines under controlled conditions.
Conjugated Enone Formation: The final step involves the formation of the conjugated enone system through aldol condensation, where the amine-substituted indole reacts with an α,β-unsaturated ketone.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
(E)-4-[(1,6-DIMETHYL-2-PHENYL-1H-INDOL-5-YL)AMINO]-3-PENTEN-2-ONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions using agents like sodium borohydride can convert the enone system to an alcohol.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Various nucleophiles under basic conditions.
Major Products
Oxidation: Formation of oxides and hydroxylated derivatives.
Reduction: Formation of alcohols.
Substitution: Formation of substituted indole derivatives.
Scientific Research Applications
(E)-4-[(1,6-DIMETHYL-2-PHENYL-1H-INDOL-5-YL)AMINO]-3-PENTEN-2-ONE has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of advanced materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of (E)-4-[(1,6-DIMETHYL-2-PHENYL-1H-INDOL-5-YL)AMINO]-3-PENTEN-2-ONE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The conjugated enone system allows for electron delocalization, which can facilitate interactions with biological macromolecules, leading to various biochemical effects.
Comparison with Similar Compounds
Similar Compounds
Indole-3-carbinol: Known for its anticancer properties.
1-Methylindole: Used in the synthesis of pharmaceuticals.
2-Phenylindole: Investigated for its biological activities.
Uniqueness
(E)-4-[(1,6-DIMETHYL-2-PHENYL-1H-INDOL-5-YL)AMINO]-3-PENTEN-2-ONE is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. The presence of both the indole moiety and the conjugated enone system allows for a wide range of applications and interactions that are not observed in simpler indole derivatives.
Properties
Molecular Formula |
C21H22N2O |
|---|---|
Molecular Weight |
318.4 g/mol |
IUPAC Name |
(E)-4-[(1,6-dimethyl-2-phenylindol-5-yl)amino]pent-3-en-2-one |
InChI |
InChI=1S/C21H22N2O/c1-14-10-20-18(12-19(14)22-15(2)11-16(3)24)13-21(23(20)4)17-8-6-5-7-9-17/h5-13,22H,1-4H3/b15-11+ |
InChI Key |
UCWMUGJPCADSMT-RVDMUPIBSA-N |
Isomeric SMILES |
CC1=CC2=C(C=C1N/C(=C/C(=O)C)/C)C=C(N2C)C3=CC=CC=C3 |
Canonical SMILES |
CC1=CC2=C(C=C1NC(=CC(=O)C)C)C=C(N2C)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-{[4-(3-Chlorophenyl)piperazin-1-yl]methyl}-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylic acid](/img/structure/B11073498.png)
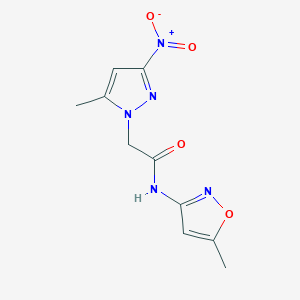
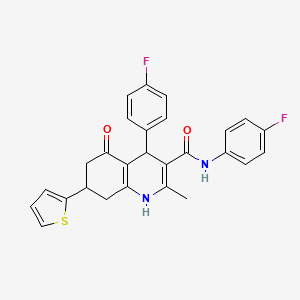
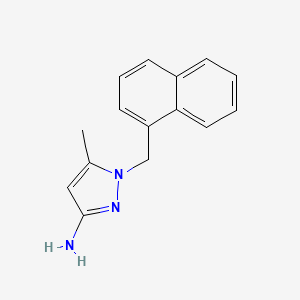

![methyl 3-[({4-[bis(2-chloroethyl)sulfamoyl]phenyl}carbonyl)amino]-5-fluoro-1H-indole-2-carboxylate](/img/structure/B11073516.png)
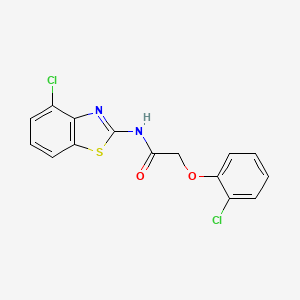
![5-[(Pyrimidin-2-ylamino)methyl]quinolin-8-ol](/img/structure/B11073522.png)
![2-(benzyloxy)-3-[(E)-2-(2,4-dichlorophenyl)ethenyl]quinoxaline](/img/structure/B11073526.png)
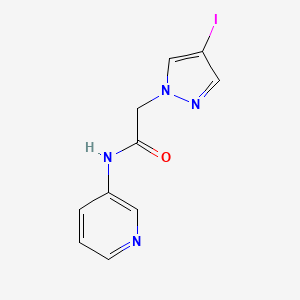
![1-(3-methylphenyl)-4-(thiophen-2-yl)-4,7-dihydrofuro[3,4-b]pyridine-2,5(1H,3H)-dione](/img/structure/B11073546.png)
![4-(1,3-benzodioxol-5-yl)-5-[3-(thiophen-2-yl)-1H-pyrazol-5-yl]-4H-1,2,4-triazole-3-thiol](/img/structure/B11073548.png)
![3-(1,3-Benzodioxol-5-yl)-3-[(4-methylbenzoyl)amino]propanoic acid](/img/structure/B11073557.png)
![2-[3-(3-fluorobenzyl)-1-(3-methylphenyl)-2,5-dioxoimidazolidin-4-yl]-N-(4-methoxyphenyl)acetamide](/img/structure/B11073565.png)
